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molecular formula C9H14N2O4S B8492492 3-Carboxyethyl-5-methylthioethyl hydantoin

3-Carboxyethyl-5-methylthioethyl hydantoin

Cat. No. B8492492
M. Wt: 246.29 g/mol
InChI Key: DWVBPLBKZBBDJW-UHFFFAOYSA-N
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Patent
US04093444

Procedure details

189 g (1 mole) of the isocyanate derivative of the methyl ester of dl-methionine are poured slowly into a pyridine solution of β-alanine (89 g, 1 mole). The reaction takes place spontaneously, accompanied by the elimination of methanol. The reaction medium is then concentrated to dryness under reduced pressure. The residue is purified by recrystallisation from dichlorethane.
Quantity
189 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[C:2]=[O:3].[NH2:4][CH:5]([C:10]([OH:12])=O)[CH2:6][CH2:7][S:8][CH3:9].N1C=CC=CC=1.N[CH2:20][CH2:21][C:22]([OH:24])=[O:23]>CO>[C:22]([CH2:21][CH2:20][N:1]1[C:10](=[O:12])[CH:5]([CH2:6][CH2:7][S:8][CH3:9])[NH:4][C:2]1=[O:3])([OH:24])=[O:23]

Inputs

Step One
Name
Quantity
189 g
Type
reactant
Smiles
[N-]=C=O
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CCSC)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
89 g
Type
reactant
Smiles
NCCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction medium is then concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by recrystallisation from dichlorethane

Outcomes

Product
Name
Type
Smiles
C(=O)(O)CCN1C(NC(C1=O)CCSC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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